Isomenthol

Description

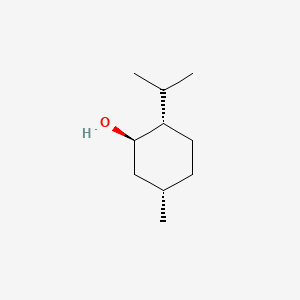

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-LPEHRKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895816, DTXSID80883999 | |

| Record name | (-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Solid/cool minty aroma | |

| Record name | (±)-Isomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | dl-Isomenthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | dl-Isomenthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3623-52-7, 20752-33-4, 490-99-3 | |

| Record name | Isomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Isomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Isomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-isomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3I568EO1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOMENTHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73A3UB774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Isomenthol (CAS 3623-52-7) – Stereochemistry, Physicochemical Profiling, and Application

Executive Summary

Isomenthol (CAS 3623-52-7) is a cyclic monoterpene alcohol and one of the four primary diastereomers of 5-methyl-2-(propan-2-yl)cyclohexan-1-ol. While often overshadowed by its thermodynamically stable isomer, l-Menthol, Isomenthol presents a unique stereochemical profile that critically influences its reactivity, sensory characteristics, and pharmacological interactions.

This guide provides a rigorous technical analysis of Isomenthol, distinguishing it from its isomers through physicochemical profiling, detailed conformational analysis, and synthetic pathways. It serves as a definitive reference for scientists isolating this compound as an impurity or utilizing it as a chiral intermediate in pharmaceutical synthesis.

Molecular Architecture & Stereochemistry

The distinct properties of Isomenthol arise directly from its specific stereochemical configuration. Unlike l-Menthol, which exists in a chair conformation where all bulky substituents (hydroxyl, methyl, and isopropyl) are equatorial, Isomenthol possesses a high-energy configuration that drives its instability and reactivity.

Stereochemical Configuration

Isomenthol is defined by the (1S,2R,5R) or (1R,2S,5S) configuration (depending on the enantiomer). In the context of the general menthol skeleton:

-

Relationship to Menthol: It is the C5-epimer of Neomenthol or the C2,C5-isomer of Menthol.

-

Substituent Orientation: In the lowest energy chair conformation of Isomenthol:

-

Hydroxyl (C1): Equatorial

-

Isopropyl (C2): Equatorial

-

Methyl (C5): Axial

-

This single axial methyl group introduces 1,3-diaxial interactions with the axial hydrogens at C1 and C3, raising the internal energy of the molecule by approximately 1.4–1.5 kcal/mol relative to Menthol. This thermodynamic penalty explains why Isomenthol is rarely the major product in thermodynamic equilibrium mixtures.

Conformational Stability Diagram

The following diagram illustrates the stereochemical relationships and epimerization pathways between the menthol isomers.

Figure 1: Stereochemical relationships and interconversion pathways of Menthol isomers. Note the central role of the ketone intermediates in establishing the C2 configuration.

Physicochemical Profiling

The following data aggregates experimental values for dl-Isomenthol (racemic) unless otherwise noted. Researchers should note that the melting point of the pure enantiomer is significantly higher than that of the racemate.

| Property | Value | Notes |

| CAS Number | 3623-52-7 | Refers to dl-Isomenthol or generic isomer. |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | White crystalline solid / Colorless liquid | Dependent on purity and enantiomeric excess. |

| Melting Point | 53–54 °C (Racemic) | Pure (+)-Isomenthol melts ~82 °C [1]. |

| Boiling Point | 218–219 °C | Slightly higher than Menthol (212 °C). |

| Density | 0.904 g/cm³ | At 20 °C. |

| Solubility (Water) | Low (< 500 mg/L) | Lipophilic nature. |

| Solubility (Solvents) | High | Ethanol, Chloroform, Diethyl ether. |

| LogP | ~3.0–3.2 | Predicted value; indicates high membrane permeability. |

| Optical Rotation | [α]D = +24° (approx) | For pure (+)-Isomenthol in ethanol. |

Synthetic & Stability Profile

Synthesis via Hydrogenation

Isomenthol is primarily generated via the catalytic hydrogenation of Thymol or Isomenthone . The product distribution is heavily influenced by the catalyst and reaction conditions (Kinetic vs. Thermodynamic control).

-

Thymol Hydrogenation:

-

Produces a mixture of all four isomers.

-

Mechanism: Heterogeneous catalysis (e.g., Ni, Pd/C).

-

Yield: Isomenthol is typically a minor component (10–20%) because the "all-equatorial" addition of hydrogen is kinetically disfavored compared to the formation of Neoisomenthol or Menthol depending on the catalyst face approach [2].

-

-

Isomenthone Reduction:

-

Reduction of Isomenthone (cis-menthone) yields Isomenthol and Neoisomenthol .

-

Protocol Insight: Using a bulky reducing agent (e.g., Lithium Aluminum Hydride) favors the formation of the alcohol where the hydroxyl group is equatorial (Isomenthol) over the axial counterpart (Neoisomenthol) due to steric approach control.

-

Isomerization & Purification

Due to its higher internal energy (Me-axial), Isomenthol will isomerize to Menthol under basic conditions (e.g., Sodium Mentholate) at high temperatures (~200°C).

-

Separation: Isomenthol is difficult to separate from Menthol by simple distillation due to close boiling points (ΔBP < 7°C).

-

Method of Choice: Fractional crystallization of ester derivatives (e.g., benzoates) or high-efficiency vacuum rectification is required for high purity.

Analytical Fingerprinting

Distinguishing Isomenthol from Menthol requires precise analytical techniques.

Gas Chromatography (GC)

On polar columns (e.g., PEG/Wax), the elution order is typically:

-

Isomenthol

-

Neoisomenthol Note: This order can shift depending on the specific stationary phase polarity.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation.

-

1H NMR (Proton): The signal for the proton at C1 (H-C-OH) is diagnostic.

-

Menthol: H1 is axial (triple doublet), showing large trans-diaxial coupling (J ~ 10-11 Hz) with H2.

-

Isomenthol: H1 is also axial (in the stable chair), but the coupling pattern differs due to the magnetic environment created by the axial C5-Methyl group. The chemical shift is typically deshielded relative to Menthol.

-

-

13C NMR: The C5 carbon signal is shifted upfield in Isomenthol compared to Menthol due to the gamma-gauche effect from the axial interaction [3].

Pharmacology & Sensory Profile[3]

Cooling Sensation (TRPM8 Activation)

Isomenthol is a weak agonist of the TRPM8 ion channel (the cold receptor) compared to (-)-Menthol.

-

Potency: EC50 values for Isomenthol are significantly higher (lower potency) than Menthol (EC50 ~ 60 µM).

-

Mechanism: The axial methyl group in Isomenthol disrupts the optimal "lock-and-key" fit within the TRPM8 ligand-binding pocket, reducing efficacy [4].

-

Sensory: Described as having a "musty," "earthy," or weak minty odor, lacking the crisp, clean cooling of (-)-Menthol.

Toxicology

-

Acute Toxicity: Low.[7] LD50 (Oral, Rat) > 2000 mg/kg [5].[7]

-

Irritation: Classified as a skin and eye irritant (Category 2).

-

Metabolism: Metabolized in the liver via glucuronidation and excreted in urine.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12564, Isomenthol. Link

- Solladié-Cavallo, A., et al. "Diastereoselective hydrogenation of thymol." Journal of Organic Chemistry.

- H. J. Schneider, et al. "NMR spectroscopic studies of cyclohexane derivatives." Journal of the American Chemical Society. Details the gamma-gauche effect in 13C NMR for axial substituents.

-

Vogt-Eisele, A. K., et al. "Monoterpenoid agonists of TRPV3." British Journal of Pharmacology. Discusses TRP channel specificity of menthol isomers. Link

-

European Chemicals Agency (ECHA). Registration Dossier for Menthol/Isomenthol. Toxicological summary. Link

Sources

- 1. carlroth.com [carlroth.com]

- 2. chemos.de [chemos.de]

- 3. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Toxicological profile of menthol [toxicology.cz]

An In-depth Technical Guide to the Agonist Activity of Isomenthol on the TRPM8 Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a critical molecular sensor in the mammalian peripheral nervous system, responsible for detecting cold temperatures and responding to cooling agents like menthol. As a polymodal, non-selective cation channel, its activation leads to the sensation of cold and plays a significant role in nociception and analgesia. Menthol, a natural cyclic terpene alcohol, has eight stereoisomers, each with a unique three-dimensional structure that dictates its efficacy as a TRPM8 agonist. This guide provides a detailed examination of the agonist activity of one such stereoisomer, isomenthol, on the TRPM8 receptor. We will explore the molecular mechanisms of binding, the conformational changes that lead to channel gating, the downstream signaling pathways, and the validated experimental protocols used to characterize this interaction. This document is intended to serve as a comprehensive resource for researchers investigating sensory biology and developing novel therapeutics targeting the TRPM8 channel.

Introduction to TRPM8: The Cold and Menthol Receptor

TRPM8 is a homotetrameric ion channel predominantly expressed in a subpopulation of small-diameter sensory neurons of the dorsal root and trigeminal ganglia.[1] Its activation by stimuli such as cold temperatures (generally below 25°C) or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates an action potential that is transmitted to the central nervous system, culminating in the perception of cold.[1][2]

The structure of TRPM8, elucidated through cryo-electron microscopy (cryo-EM), reveals a complex architecture with distinct domains crucial for its function.[3] A large intracellular N- and C-terminal region, a transmembrane domain comprising six helices (S1-S6) per subunit, and a pore-forming loop between S5 and S6. The S1-S4 helices form a voltage-sensor-like domain (VSLD), which houses the binding pocket for menthol and its isomers.[3][4] This VSLD is not only critical for ligand binding but also plays a role in the channel's sensitivity to voltage and temperature.[5]

The Stereochemistry of Menthol and its Importance for TRPM8 Activation

Menthol possesses three chiral centers, giving rise to eight stereoisomers: (-)-menthol, (+)-menthol, (-)-isomenthol, (+)-isomenthol, (-)-neomenthol, (+)-neomenthol, (-)-neoisomenthol, and (+)-neoisomenthol. The most abundant and potent of these is (-)-menthol, which sets the benchmark for cooling sensation.[5] The distinct spatial arrangement of the hydroxyl and isopropyl groups of each isomer dramatically influences its ability to bind to and activate the TRPM8 receptor.[6] Studies comparing these isomers have been instrumental in mapping the TRPM8 ligand-binding pocket and understanding the structure-activity relationship that governs agonist efficacy.[5][6]

The Core Mechanism: Isomenthol Binding and TRPM8 Gating

The activation of TRPM8 by isomenthol, like other menthol stereoisomers, is a multi-step process initiated by its binding to a specific pocket within the VSLD.[7]

The Ligand-Binding Pocket

Molecular docking and mutagenesis studies have identified a putative binding site for menthol and its analogs nestled between the S1-S4 helices.[5][8] Key residues within this pocket are critical for agonist binding and subsequent channel activation. While the exact bound-state structure with isomenthol has not been resolved, computational models and functional data suggest that isomenthol occupies this same general pocket.[5][8] The binding is thought to be stabilized by a combination of hydrogen bonds and van der Waals interactions.[4][9] For instance, the hydroxyl group of the menthol molecule is predicted to form a hydrogen bond with the sidechain of residue R842 in the S4 helix.[4][9]

Conformational Cascade and Channel Opening

The binding of an agonist like isomenthol into this pre-existing cavity is hypothesized to act as a molecular wedge, disrupting the tightly packed residues in the channel's closed state.[4][9] This initial binding event triggers a series of conformational changes that propagate from the VSLD to the pore domain.[7][10][11] This allosteric coupling mechanism involves the S4-S5 linker and the TRP domain, which ultimately leads to the opening of the channel gate formed by the S6 helices.[10][11] The process can be conceptualized as a "grab and stand" mechanism, where the hydroxyl group "grabs" onto a key residue, and the isopropyl group "stands" on others, leveraging the molecule's structure to pry the channel open.[9]

The activation by chemical agonists like isomenthol and physical stimuli like cold are not entirely independent; they are coupled and synergistic.[10][11] Both stimuli utilize overlapping but distinct networks of residues to converge on a shared open state of the S6 gate, which explains why a sub-activating concentration of menthol can significantly sensitize the channel to cold.[10][11]

Ion Permeation and Downstream Signaling

Upon opening, TRPM8 allows the influx of cations, with a notable permeability to Ca²⁺.[1] This influx of Ca²⁺ acts as a crucial second messenger, initiating a cascade of intracellular signaling events.[2] These events are fundamental to the physiological responses mediated by TRPM8, including neurotransmitter release and gene expression modulation.[12]

Comparative Agonist Activity

The potency and efficacy of menthol stereoisomers vary significantly. This variation provides a powerful tool for understanding the receptor's structure-activity relationship. While (-)-menthol is the most potent natural agonist, other isomers like (+)-isomenthol and (+)-neomenthol also activate the channel, albeit typically requiring higher concentrations.[8]

| Agonist | Typical EC₅₀ (µM) | Relative Potency | Notes |

| (-)-Menthol | 50 - 200 | High | The most potent natural stereoisomer.[9][10] |

| (+)-Isomenthol | Higher than (-)-menthol | Moderate | Demonstrates clear agonist activity.[5] |

| Icilin | 0.5 - 2 | Very High | A synthetic "super-cooling" agonist.[13] |

| Eucalyptol | ~150 (human) | Moderate | Natural agonist with species-dependent potency.[13] |

Note: EC₅₀ values can vary depending on the expression system (e.g., HEK293 cells, Xenopus oocytes) and experimental conditions (e.g., temperature, voltage).[5][8]

Experimental Validation Protocols

Characterizing the agonist activity of compounds like isomenthol on TRPM8 relies on robust and validated in vitro assays. The two primary methodologies are intracellular calcium imaging and patch-clamp electrophysiology.

Intracellular Calcium Imaging Assay

This high-throughput method provides a functional readout of channel activation by measuring the increase in intracellular calcium concentration upon agonist application. It is an excellent primary screening tool to identify and rank-order the potency of TRPM8 modulators.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing human TRPM8 onto 96- or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for adherence.

-

Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in the buffer for 45-60 minutes at 37°C.

-

Baseline Measurement: Wash away excess dye and replace it with a fresh buffer. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and record baseline fluorescence for 1-2 minutes.

-

Compound Addition: Using the instrument's integrated fluidics, add varying concentrations of isomenthol (or other test compounds) to the wells.

-

Data Acquisition: Continue to record the fluorescence signal for 3-5 minutes post-addition. The increase in fluorescence intensity corresponds to the influx of calcium through activated TRPM8 channels.

-

Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel function.[13] It provides a direct measurement of the ionic currents flowing through the channel, allowing for detailed analysis of activation kinetics, voltage dependence, and modulation by compounds.

Protocol:

-

Cell Preparation: Grow TRPM8-expressing cells on glass coverslips.

-

Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular recording solution.

-

Pipette Formation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

-

Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing electrical and chemical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of isomenthol.

-

Current Recording: Record the resulting inward and/or outward currents using a patch-clamp amplifier. Apply voltage steps or ramps to study the voltage-dependence of the current.

-

Data Analysis: Measure the amplitude of the isomenthol-evoked current. Perform dose-response experiments to calculate EC₅₀ and study the effects on channel gating kinetics.

Implications for Research and Drug Development

A thorough understanding of how isomenthol and other stereoisomers activate TRPM8 is vital for several reasons:

-

Basic Science: It provides fundamental insights into the molecular physics of sensory transduction and polymodal channel gating.

-

Pharmacology: It aids in building more accurate structure-activity relationship (SAR) models for designing novel, more potent, and selective TRPM8 modulators.

-

Therapeutics: TRPM8 is a promising therapeutic target for conditions such as chronic pain (including neuropathic pain and migraine), dry eye disease, and overactive bladder.[3] Designing agonists with specific properties (e.g., partial agonism, biased signaling) could lead to effective analgesics with fewer side effects, such as alterations in core body temperature.

Conclusion

The interaction between isomenthol and the TRPM8 receptor is a prime example of stereospecificity in pharmacology. The precise three-dimensional arrangement of isomenthol's functional groups allows it to dock into the VSLD of the TRPM8 channel, initiating a conformational cascade that results in ion channel opening and the subsequent perception of cold. By leveraging sophisticated techniques like cryo-EM, molecular docking, calcium imaging, and patch-clamp electrophysiology, researchers continue to unravel the intricate details of this mechanism. This knowledge is not only fundamental to our understanding of thermosensation but also paves the way for the rational design of next-generation therapeutics targeting this important sensory channel.

References

-

Yin, Y., et al. (2021). Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv. [Link]

- Simons, C. (2024). What are TRPM8 agonists and how do they work?.

-

Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2. OSTI.GOV. [Link]

-

Dhaka, A., et al. (2006). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. [Link]

-

Xu, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology. [Link]

-

Xu, L., et al. (2020). Potential menthol–TRPM8 interactions revealed by docking. ResearchGate. [Link]

-

Xu, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. PubMed. [Link]

-

Yin, Y., et al. (2021). Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv. [Link]

-

Neuberger, A., et al. (2016). Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. Protein Science. [Link]

-

Xu, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. PMC - NIH. [Link]

-

Xu, L., et al. (2020). Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. Nature Communications. [Link]

-

Yin, Y., et al. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. Science. [Link]

-

Sherk, C., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Omega. [Link]

-

Wikipedia. (2023). TRPM8. Wikipedia. [Link]

-

A, S., et al. (2015). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. Journal of Biological Chemistry. [Link]

-

Schicho, R., et al. (2011). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. ResearchGate. [Link]

Sources

- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]

- 3. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis of Cold and Menthol Sensing by TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis of Cold and Menthol Sensing by TRPM8 | bioRxiv [biorxiv.org]

- 12. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Antimicrobial and Antifungal Efficacy of (+)-Isomenthol

This technical guide details the antimicrobial and antifungal properties of (+)-isomenthol, synthesized for researchers and drug development professionals.

Stereochemical Influence on Membrane Interaction and Pathogen Viability

Executive Summary

(+)-Isomenthol, a diastereomer of the widely utilized (-)-menthol, presents a distinct pharmacological profile governed by its specific stereochemistry.[1] While (-)-menthol is the industry standard for cooling and broad-spectrum antisepsis, (+)-isomenthol [(1S, 2R, 5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol] exhibits significant antimicrobial potential, particularly in lipophilic formulations.[1] This guide analyzes the physicochemical basis of its activity, its efficacy against Gram-negative bacteria and Candida spp., and the mechanistic pathways of membrane disruption.

Chemical Profile & Stereochemistry

The biological activity of menthol isomers is dictated by the spatial arrangement of the hydroxyl (-OH) and isopropyl groups. Unlike (-)-menthol, where all bulky groups occupy the stable equatorial positions, (+)-isomenthol possesses an axial hydroxyl group .[1] This steric configuration alters its hydrophobicity and interaction with the lipid bilayer of microbial membranes.

| Property | (+)-Isomenthol Data | Relevance to Antimicrobial Action |

| IUPAC Name | (1S, 2R, 5R)-2-isopropyl-5-methylcyclohexanol | Defines absolute configuration.[1] |

| Molecular Weight | 156.27 g/mol | Small molecule; facilitates peptidoglycan penetration.[1] |

| Hydroxyl Position | Axial | Increases steric hindrance; alters membrane insertion depth compared to equatorial (-)-menthol.[1] |

| LogP (Octanol/Water) | ~2.6 – 3.0 | High lipophilicity drives partitioning into bacterial cell membranes.[1] |

| Solubility | Low in water; Soluble in Ethanol, DMSO | Requires emulsification (e.g., Tween 80) for bioassays.[1] |

Antimicrobial Spectrum & Efficacy

(+)-Isomenthol exhibits broad-spectrum activity, though its potency often differs from (-)-menthol due to receptor-independent membrane destabilization.[1]

Antibacterial Activity

The compound is generally more effective against Gram-positive bacteria due to the absence of the outer lipopolysaccharide (LPS) membrane that shields Gram-negative strains. However, at sufficient concentrations, it disrupts the outer membrane of Gram-negatives.[1]

-

Gram-Positive Targets: Staphylococcus aureus, Bacillus subtilis.[1]

-

Gram-Negative Targets: Escherichia coli, Pseudomonas aeruginosa.[1]

-

Constraint: The LPS layer acts as a barrier. Efficacy is enhanced when combined with permeabilizers (e.g., EDTA) or in nano-lipid carrier (NLC) formulations.[1]

-

Antifungal Activity (Yeasts & Molds)

Isomenthol isomers have demonstrated significant fungicidal activity, particularly against Candida albicans.[1]

-

MIC Benchmark: Studies on menthol isomers indicate MIC values against Candida spp. in the range of 1.50 mM (~235 µg/mL) .

-

Biofilm Inhibition: (+)-Isomenthol interferes with hyphal formation, a critical virulence factor for C. albicans tissue invasion.[1]

Comparative Potency Data

Data synthesized from comparative isomer studies.[1][5]

| Pathogen | Strain Type | MIC Range (µg/mL) | Activity Classification |

| Staphylococcus aureus | Gram-Positive | 250 - 500 | Bacteriostatic/Bactericidal |

| Escherichia coli | Gram-Negative | 500 - 1000 | Bacteriostatic (High conc.[1] required) |

| Candida albicans | Yeast | 200 - 400 | Fungicidal |

| Aspergillus niger | Mold | > 500 | Fungistatic |

Mechanism of Action: Membrane Destabilization

The primary mechanism of (+)-isomenthol is non-specific membrane disruption. The lipophilic monoterpene partitions into the fatty acyl chains of the phospholipid bilayer, causing expansion, increased fluidity, and loss of integrity.

Mechanistic Pathway[1]

-

Adsorption: (+)-Isomenthol binds to the cell wall surface.

-

Insertion: The molecule penetrates the lipid bilayer, driven by hydrophobic interactions.[1]

-

Expansion: Accumulation causes lateral expansion of the membrane.

-

Pore Formation: Transient pores form, leading to leakage of ions (K+) and ATP.[1]

-

Collapse: Dissipation of the Proton Motive Force (PMF) leads to cell death.

Figure 1: Sequential mechanism of (+)-isomenthol induced cell death via membrane destabilization and energetic collapse.[1]

Experimental Protocols

To validate the efficacy of (+)-isomenthol, the following standardized protocols are recommended. These protocols account for the compound's low water solubility.

Protocol: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or C. albicans.

Materials:

-

(+)-Isomenthol (Analytical Standard, >98%).[1]

-

Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.[1]

-

Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.[1]

-

Resazurin dye (viability indicator).[1]

Workflow:

-

Stock Preparation: Dissolve (+)-isomenthol in DMSO to create a 100 mg/mL stock. (Final DMSO concentration in assay must be <1% to avoid solvent toxicity).[1]

-

Inoculum Prep: Adjust microbial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in broth. -

Dilution Series: In a 96-well plate, perform serial 2-fold dilutions of (+)-isomenthol ranging from 4000 µg/mL down to 31.25 µg/mL.

-

Incubation:

-

Bacteria: 37°C for 24 hours.[1]

-

Fungi: 35°C for 48 hours.

-

-

Readout: Add 20 µL Resazurin (0.01%). Incubate for 2 hours. Blue -> Pink color change indicates growth.[1] The lowest concentration remaining Blue is the MIC.

Protocol: Time-Kill Assay

Objective: Determine if the effect is bacteriostatic or bactericidal.

Workflow:

-

Inoculate broth containing (+)-isomenthol at 1x MIC and 2x MIC .

-

Include a Growth Control (no active) and Solvent Control (DMSO only).[1]

-

Incubate at optimal temperature with shaking.

-

Aliquot samples at T=0, 2, 4, 8, and 24 hours.

-

Perform serial dilutions and plate on agar.

-

Analysis: A

reduction in CFU/mL compared to the initial inoculum indicates a bactericidal effect.

Figure 2: Standardized workflow for high-throughput MIC determination of lipophilic terpenes.[1][6]

Challenges & Future Directions

-

Stereoselectivity: While (+)-isomenthol is active, (-)-menthol is often cheaper and more potent due to better receptor fit (TRPM8) for cooling, though antimicrobial mechanisms are less stereospecific.[1]

-

Formulation: The high lipophilicity (LogP ~3.0) necessitates delivery systems like nano-emulsions or cyclodextrin inclusion complexes to improve bioavailability in aqueous environments (e.g., mouthwashes, wound sprays).[1]

-

Toxicity: At high concentrations required for Gram-negative inhibition, cytotoxicity to mammalian fibroblasts must be monitored.[1]

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 165675, (+)-Menthol / Isomenthol Isomers."[1] PubChem, 2025.[1] Link

-

Zore, G. B., et al. "Menthol Inhibits Candida albicans Growth by Affecting the Membrane Integrity Followed by Apoptosis."[1][7] Journal of Fungi / PubMed Central, 2022.[1] Link

-

Kamatou, G. P., et al. "Chemical Composition and Antimicrobial Properties of Mentha Essential Oils."[1] MDPI, 2021.[1] Link

-

Trombetta, D., et al. "Mechanisms of Antibacterial Action of Three Monoterpenes."[1] Antimicrobial Agents and Chemotherapy, 2005.[1][4] Link

-

Sigma-Aldrich. "(1S,2R,5R)-(+)-Isomenthol Analytical Standard Product Sheet." Merck KGaA, 2024.[1] Link

Sources

- 1. (+)-Menthol | C10H20O | CID 165675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antifungal activity of ionic liquids based on (-)-menthol: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Menthol Inhibits Candida albicans Growth by Affecting the Membrane Integrity Followed by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. foodb.ca [foodb.ca]

- 7. Menthol Inhibits Candida albicans Growth by Affecting the Membrane Integrity Followed by Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Conformational Dynamics and Thermodynamic Stability of Isomenthol

The following technical guide details the conformational analysis, thermodynamic stability, and spectroscopic characteristics of Isomenthol.

Executive Summary

Isomenthol (

Stereochemical Foundation

To understand the conformational behavior, we must first rigorously define the absolute configuration and substituent relationships.[1][2]

-

IUPAC Name: (1S, 2R, 5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol.[1]

-

Substituent Relationships:

This stereochemistry dictates that in any chair conformation, at least one substituent must be axial.[1] This "frustrated" geometry drives the conformational mobility of the molecule.[1][2]

Thermodynamic Analysis: The Chair Flip

The core of Isomenthol's behavior lies in the competition between two chair conformers: Chair A and Chair B .[2]

Conformer Definitions

-

Chair A (The "Methyl-Axial" Chair):

-

Chair B (The "Isopropyl-Axial" Chair):

A-Value Calculation & Stability

Using standard conformational free energy values (A-values), we can estimate the destabilization energy relative to a hypothetical all-equatorial cyclohexane.[1]

| Substituent | A-Value (kcal/mol) | Chair A Penalty | Chair B Penalty |

| -OH | 0.87 | 0 (Eq) | 0.87 (Ax) |

| -CH₃ | 1.70 | 1.70 (Ax) | 0 (Eq) |

| -CH(CH₃)₂ | 2.15 | 0 (Eq) | 2.15 (Ax) |

| Total Steric Cost | ~1.70 kcal/mol | ~3.02 kcal/mol |

Thermodynamic Conclusion:

Chair A is the dominant conformer (

The 1,3-Diaxial Nuance

While A-values provide a baseline, specific interactions refine the model.[1][2]

-

In Chair A: The axial Methyl group at C5 experiences 1,3-diaxial interactions with the axial protons at C1 and C3.[1][2] Note that the proton at C1 is axial because the Hydroxyl group is equatorial.[1][2] This

interaction is the primary destabilizing force.[1][2] -

In Chair B: The axial Isopropyl group suffers severe steric repulsion, and the axial Hydroxyl group introduces further 1,3-diaxial strain.[1][2]

Experimental Population: Gas-phase electron diffraction and computational studies indicate an equilibrium population of approximately 63% Chair A and 37% Chair B at standard conditions.[2] This significant population of the minor conformer distinguishes Isomenthol from Menthol (>99% single conformer).[1][2]

Figure 1: Conformational energy landscape showing the dynamic equilibrium between the dominant Methyl-Axial chair and the minor Isopropyl-Axial chair.[1]

Spectroscopic Validation (NMR)

The conformational equilibrium is observable via

Vicinal Coupling Constants ( )

The coupling constant between the proton at C1 (carbinol proton) and C2 is the diagnostic standard.[1][2]

-

Chair A Geometry: H1 is Axial, H2 is Axial.[1][2] Relationship: Anti-periplanar (

).[1] Predicted -

Chair B Geometry: H1 is Equatorial, H2 is Equatorial.[1][2] Relationship: Syn-clinal (

).[1] Predicted -

Observed Isomenthol Spectrum: The experimental

is typically ~6-8 Hz .[1][2]

Chemical Shift Anisotropy[1][2]

-

H1 Signal: Appears at

ppm.[1][2][4] The width at half-height (

Reactivity & Pharmacological Implications[2][5]

Oxidation Rates (Chromic Acid)

Isomenthol oxidizes to Isomenthone.[1] The rate of oxidation is influenced by the relief of steric strain (ground state energy) and the accessibility of the C1-H proton.[1][2]

-

Mechanism: E2-type elimination of the chromate ester requires an accessible carbinol proton.[1][2]

-

Comparison: Isomenthol oxidizes faster than Menthol.[1][2]

-

Reasoning: The presence of the axial Methyl group in the dominant conformer (and the axial iPr in the minor conformer) raises the ground-state energy of Isomenthol relative to the unstrained Menthol.[1][2] This steric relief upon conversion to the ketone (

) lowers the activation energy barrier.[1][2]

-

Biological Binding (TRPM8)

The TRPM8 ion channel (cold receptor) is highly stereoselective.[1][2]

-

Isomenthol: Weak agonist with higher perception threshold (~30 mg/L vs 5 mg/L for Menthol).[1]

-

Mechanism: Docking studies suggest the axial methyl group in Isomenthol disrupts the hydrophobic packing within the TRPM8 ligand-binding pocket (specifically interacting with the S3/S4 helices), preventing the efficient channel gating observed with Menthol.[1][2]

Experimental Protocols

Protocol: Computational Conformational Search (DFT)

To verify the 63:37 ratio in a specific solvent model, follow this workflow.

-

Structure Generation: Build (1S, 2R, 5R)-isomenthol in 3D.

-

Conformational Scan: Perform a relaxed potential energy surface (PES) scan rotating the isopropyl dihedral angle.[1][2][5]

-

Optimization:

-

Frequency Calculation: Ensure no imaginary frequencies (verify minima).

-

Boltzmann Distribution: Calculate

for each conformer and apply:

Protocol: Purification via Mitsunobu Inversion

Isomenthol is often found as a minor impurity in Menthol synthesis.[1][2] To isolate or synthesize it via inversion of Neomenthol:

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Benzoic acid.[1] -

Mechanism:

inversion at C1. -

Hydrolysis: Saponify the resulting ester (KOH/MeOH) to yield pure Isomenthol.

Figure 2: Synthetic pathway for Isomenthol via stereochemical inversion (Mitsunobu protocol).[1]

References

-

Structural Determination of Menthol and Isomenthol (Gas Electron Diffraction) Source: Journal of Physical Chemistry A URL:[Link][1]

-

Exploring the Conformational Landscape of Menthol, Menthone, and Isomenthone Source: Frontiers in Physics / PubMed Central URL:[Link][1]

-

Differential Activation of TRPM8 by the Stereoisomers of Menthol Source: Frontiers in Pharmacology / NIH URL:[1][Link]

-

Decoding the Molecular Mechanisms of Menthol Isomer Perception Source: International Journal of Molecular Sciences / NIH URL:[1][2][Link]

Sources

- 1. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Buy Isomenthol | 3623-52-7 [smolecule.com]

- 4. (+)-ISOMENTHOL(23283-97-8) 1H NMR spectrum [chemicalbook.com]

- 5. Frontiers | Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Isomenthol as a Chiral Auxiliary in Organic Synthesis

[1]

Abstract

While (-)-menthol is the ubiquitous chiral auxiliary in asymmetric synthesis, its diastereomer, isomenthol , offers a unique and often underutilized steric environment. This guide details the application of isomenthol (specifically (+)-isomenthol) as a chiral auxiliary for the resolution of racemic carboxylic acids and as a steric control element in asymmetric induction . Due to the axial orientation of the hydroxyl group in its stable chair conformation, isomenthol provides complementary selectivity profiles to menthol, particularly in scenarios where the "equatorial-equatorial" topography of menthol fails to provide sufficient discrimination.

Structural Mechanistics & Conformational Analysis

To effectively deploy isomenthol, one must understand its conformational distinctness from (-)-menthol.

Stereochemical Topography[2]

-

(-)-Menthol (1R, 2S, 5R): All three bulky substituents (hydroxyl, isopropyl, methyl) occupy equatorial positions in the lowest energy chair conformation. This makes the hydroxyl group accessible but less sterically crowded.[1]

-

(+)-Isomenthol (1S, 2R, 5R): The C1-hydroxyl and C2-isopropyl groups are cis-oriented. To maintain the bulky isopropyl group in the energetically favorable equatorial position, the hydroxyl group is forced into an axial position.[1]

The "Axial Advantage"

The axial hydroxyl group in isomenthol creates a more congested reaction center compared to menthol.

-

Kinetic Consequence: Esterification rates are slower (approx. 10-20x slower than menthol) due to 1,3-diaxial interactions.

-

Thermodynamic Consequence: Once formed, the isomenthyl ester places the chiral auxiliary's bulk closer to the carbonyl face, often resulting in higher rigidity and distinct facial shielding during subsequent nucleophilic attacks.

Workflow Visualization

The following diagram illustrates the standard workflow for using isomenthol in the resolution of racemic acids (the most robust application) and asymmetric alkylation.

Figure 1: Operational workflow for Chiral Resolution using Isomenthol. The cycle emphasizes the recovery of the auxiliary, a critical economic factor.[1]

Detailed Protocols

Protocol A: Synthesis of Isomenthyl Esters (Coupling)

Because the axial hydroxyl of isomenthol is sterically hindered, standard Fischer esterification is often insufficient. We utilize a Steglich esterification or Acid Chloride method to drive conversion.[2]

Reagents:

-

Racemic Carboxylic Acid (1.0 equiv)

-

(+)-Isomenthol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

-

Preparation: Dissolve the carboxylic acid and (+)-isomenthol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

-

Catalyst Addition: Add DMAP in one portion.[1] Cool the reaction mixture to 0°C.

-

Activation: Add DCC (dissolved in minimal DCM) dropwise over 20 minutes. Note: The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Incubation: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Validation: Monitor via TLC.[1] Isomenthol (Rf ~0.3 in 4:1 Hex/EtOAc) should disappear. If conversion is stalled, add 0.1 equiv more DMAP.

-

-

Workup: Filter off the white DCU precipitate.[1] Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO3, and brine.

-

Isolation: Dry over MgSO4 and concentrate in vacuo.

Protocol B: Separation of Diastereomers

Isomenthyl esters often exhibit greater chromatographic separation factors (

Method: Flash Column Chromatography or Fractional Crystallization.[1]

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Hexane/Ethyl Acetate gradient (typically starting 100:0 to 90:10).

-

Data Analysis:

| Parameter | Menthyl Ester | Isomenthyl Ester | Observation |

| Retention Time | Axial O-linkage alters interaction with silica | ||

| Crystallinity | Moderate | High | Isomenthol derivatives tend to crystallize readily |

| Separation Factor ( | 1.1 - 1.2 | 1.2 - 1.4 | Easier separation of diastereomers |

Protocol C: Hydrolysis and Recovery

To ensure economic viability, the auxiliary must be recovered without racemization of the product.

Step-by-Step:

-

Dissolve the pure diastereomeric ester in THF/Water (4:1).[1]

-

Add LiOH (3.0 equiv) and H2O2 (30%, 2.0 equiv) if the acid is sensitive (Evans' conditions), or standard reflux with KOH/Ethanol for robust substrates.

-

Stir at 60°C for 4-6 hours.

-

Extraction:

-

Recycling: Wash the ether layer (Isomenthol) with brine, dry, and concentrate. Recrystallize from pentane if necessary to restore optical purity before reuse.

Application in Asymmetric Alkylation

While less reactive, isomenthol can be used for the asymmetric alkylation of acetic acid derivatives.

Mechanism: The isomenthyl acetate enolate forms a chelated transition state.[1] The isopropyl group, while equatorial, exerts a long-range shielding effect. However, unlike menthol where the shielding is often "bottom-face", the axial twist in isomenthol can reverse the facial selectivity, allowing access to the opposite enantiomer of the alkylated product compared to (-)-menthol.

Critical Parameter - Temperature:

-

Reaction must be kept at -78°C during enolization (LDA/THF).

-

Warming above -40°C causes enolate equilibration, leading to loss of diastereoselectivity (de).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Esterification | Steric hindrance of axial -OH | Increase reaction time (48h) or use Acid Chloride method with Pyridine. |

| Poor Separation | Diastereomers co-eluting | Switch solvent system to Toluene/Hexane (pi-stacking interactions often improve separation). |

| Racemization during Hydrolysis | Harsh basic conditions | Use LiOOH (Lithium hydroperoxide) method at 0°C for milder cleavage. |

References

-

Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society.[1] (Foundational text on menthol-based auxiliaries).

-

Potawale, S. E., et al. (2022). Esterification: A Privileged Reaction in Organic Synthesis.[3] Der Pharma Chemica.

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[2] Angewandte Chemie International Edition.

-

BenchChem Application Note. (-)-Menthol as a Chiral Auxiliary in Asymmetric Synthesis.

-

TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution.

Application Note and Protocol for Isomenthol Derivatization in Gas Chromatography (GC) Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive, in-depth technical guide for the derivatization of isomenthol for gas chromatography (GC) analysis. It moves beyond a simple step-by-step protocol to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible methodology.

Foundational Principles: The "Why" of Isomenthol Derivatization

Isomenthol, a stereoisomer of menthol, is a volatile organic compound frequently analyzed in pharmaceutical, food, and fragrance industries.[1][2][3] Direct injection of isomenthol into a gas chromatograph is possible; however, this approach is often fraught with challenges that can compromise analytical accuracy and precision.[4]

The primary obstacle lies in the polar hydroxyl (-OH) group of the isomenthol molecule.[5] This functional group can lead to several undesirable chromatographic effects:

-

Peak Tailing: The polar -OH group can interact with active sites within the GC system (e.g., injector liner, column stationary phase), resulting in asymmetrical peak shapes.

-

Reduced Volatility: Intermolecular hydrogen bonding between isomenthol molecules decreases their volatility, which can lead to broader peaks and lower sensitivity.[5]

-

Thermal Instability: At elevated temperatures in the GC inlet, isomenthol can be susceptible to degradation, leading to inaccurate quantification.[6]

-

Co-elution: The separation of closely related menthol isomers can be challenging, and derivatization can enhance the separation efficiency.[7][8][9]

Derivatization is a chemical modification process that converts the analyte of interest into a more GC-amenable form.[6] For isomenthol, the goal is to mask the polar hydroxyl group, thereby creating a more volatile, thermally stable, and less reactive compound.[6][10] This application note will focus on one of the most common and effective derivatization techniques: silylation .[11]

Silylation: A Robust Derivatization Strategy for Isomenthol

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[12] This transformation yields a trimethylsilyl ether derivative of isomenthol, which exhibits significantly improved chromatographic properties.

The most widely used silylating reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a small percentage of a catalyst like trimethylchlorosilane (TMCS).[10]

The Derivatization Workflow: A logical flow from sample preparation to data analysis is crucial for reproducible results.

Figure 1: A comprehensive workflow for the derivatization and GC-MS analysis of isomenthol.

Detailed Protocol: Silylation of Isomenthol with BSTFA + 1% TMCS

3.1. Materials and Reagents

-

Isomenthol standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (or other suitable aprotic solvent, e.g., acetonitrile)

-

2 mL autosampler vials with PTFE-lined caps

-

Calibrated micropipettes

-

Heating block or oven

-

Vortex mixer

3.2. Protocol Steps

-

Sample Preparation:

-

Accurately transfer a known amount of the isomenthol standard or sample extract into a 2 mL vial.

-

If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The presence of water or protic solvents will react with the silylating reagent, reducing its efficacy and potentially leading to incomplete derivatization.[6][13][14]

-

-

Reconstitution:

-

Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a solvent and a catalyst by scavenging the HCl produced during the reaction with TMCS.[12]

-

-

Derivatization Reaction:

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Incubate the vial at 70°C for 30 minutes in a heating block or oven. Causality: Heating accelerates the reaction rate to ensure complete derivatization, especially for sterically hindered hydroxyl groups.[15]

-

-

Analysis:

-

After cooling to room temperature, the sample is ready for injection into the GC-MS.

-

Table 1: Derivatization Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Sample Amount | ~1 mg | Can be adjusted based on expected concentration. |

| Solvent | 100 µL Anhydrous Pyridine | Solubilizes the analyte and catalyzes the reaction. |

| Derivatizing Reagent | 100 µL BSTFA + 1% TMCS | Provides a molar excess to drive the reaction to completion. |

| Reaction Temperature | 70°C | Optimizes reaction kinetics. |

| Reaction Time | 30 minutes | Ensures complete derivatization. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are suggested starting parameters for the GC-MS analysis of derivatized isomenthol. Method optimization may be required depending on the specific instrumentation and analytical goals.

Table 2: Suggested GC-MS Parameters

| Parameter | Value | Rationale |

| GC System | Agilent 7890B or equivalent | |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for the separation of the less polar TMS-derivatives.[4] |

| Inlet Temperature | 250°C | Ensures efficient volatilization of the derivatized analyte. |

| Injection Volume | 1 µL | |

| Split Ratio | 20:1 | Can be adjusted based on sample concentration. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | |

| Oven Program | Initial 80°C (1 min), ramp at 10°C/min to 220°C, hold for 5 min | Provides good separation of menthol isomers. |

| MS System | Agilent 5977A or equivalent | |

| Transfer Line Temp. | 280°C | Prevents condensation of the analyte. |

| Ion Source Temp. | 230°C | |

| Quadrupole Temp. | 150°C | |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for generating reproducible mass spectra. |

| Scan Range | m/z 40-350 | Covers the expected mass range of the derivatized isomenthol and its fragments. |

Data Interpretation and Validation

-

Peak Identification: The derivatized isomenthol will have a characteristic retention time and mass spectrum. The mass spectrum should be compared to a known standard or a library spectrum for confirmation.

-

Quantification: For accurate quantification, an internal standard should be used.[16] A calibration curve should be prepared using standards that have undergone the same derivatization procedure as the samples.

Trustworthiness and Self-Validation

To ensure the reliability of the derivatization and analysis, the following quality control measures should be implemented:

-

Reagent Blank: A blank sample containing only the solvent and derivatizing reagents should be run to identify any potential interferences.

-

Derivatization Efficiency: Analyze a known standard before and after derivatization to confirm the reaction has gone to completion (i.e., the disappearance of the underivatized isomenthol peak).

-

Spiked Samples: Spike a matrix blank with a known amount of isomenthol and perform the entire procedure to assess recovery and matrix effects.

By following this detailed application note and protocol, researchers, scientists, and drug development professionals can achieve reliable and reproducible GC analysis of isomenthol, ensuring data of the highest scientific integrity.

References

- Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

-

E-Vidyalam. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC [Video]. YouTube. [Link]

-

Restek. (n.d.). GC Derivatization. Retrieved from [Link]

-

Abualhasan, M. N., Zaid, A. N., Jaradat, N., & Mousa, A. (2017). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. International journal of analytical chemistry, 2017, 8492846. [Link]

-

LECO Corporation. (n.d.). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. Retrieved from [Link]

-

Lurton, L. (2025, August 6). Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. ResearchGate. [Link]

-

Carlucci, P., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(21), 6433. [Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

-

ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. [Link]

-

LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 20(11), 1034-1044. [Link]

-

Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company. [Link]

-

Zhang, Y., et al. (2022). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. Foods, 11(23), 3907. [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

Scribd. (n.d.). Menthol USP. Retrieved from [Link]

-

Carl ROTH. (n.d.). (+)-Isomenthol, 100 mg. Retrieved from [Link]

-

Si, X., et al. (2021). Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Journal of Chinese Mass Spectrometry Society, 42(6), 937-946. [Link]

-

Regis Technologies. (n.d.). Silylation Overview. Retrieved from [Link]

-

Chromatography Forum. (2010, March 24). HPLC analysis of menthol. [Link]

-

FooDB. (2011, May 5). Showing Compound (±)-Isomenthol (FDB021835). Retrieved from [Link]

-

Abualhasan, M. N., Zaid, A. N., Jaradat, N., & Mousa, A. (2017). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. International journal of analytical chemistry, 2017, 8492846. [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

-

D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2000). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Journal of chromatography. A, 896(1-2), 23–30. [Link]

-

Smith, D. M., Bartley, J. P., & Gordin, H. (1962). Quantitative Analysis of Menthol Stereoisomers by Gas-Liquid Chromatography. Analytical Chemistry, 34(13), 1817–1818. [Link]

-

Njaria, P. M. (2016). Development and validation of a gas chromatographic method for determination of menthol in presence of other active pharmaceutical ingredients in locally available cold-cough syrups (Master's thesis, University of Nairobi). [Link]

-

Food and Drug Administration. (n.d.). Downloadables. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isomenthol. Retrieved from [Link]

Sources

- 1. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 3623-52-7: Isomenthol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]

- 10. gcms.cz [gcms.cz]

- 11. m.youtube.com [m.youtube.com]

- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. (+)-Isomenthol, 100 mg, CAS No. 23283-97-8 | Reference substances for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]

Application Note: High-Efficiency Chiral Resolution Using (+)-Isomenthol

Executive Summary

This application note details the protocol for utilizing (+)-isomenthol as a chiral auxiliary in the resolution of racemic carboxylic acids. While (-)-menthol is the standard resolving agent, its diastereomeric esters frequently fail to crystallize due to insufficient lattice energy differences. (+)-Isomenthol, with its unique cis-cis stereochemical arrangement (C1-Me, C3-OH, C4-iPr all cis), offers a distinct steric bulk that often induces crystallization in substrates where standard menthol fails. This guide covers the complete workflow: derivatization, diastereomeric separation, and hydrolytic cleavage, ensuring high enantiomeric excess (

Introduction: The Strategic Advantage of Isomenthol

In chiral resolution via diastereomeric salt or ester formation, the success of the separation hinges on the physical property differences (solubility, boiling point, or chromatographic retention) between the two resulting diastereomers

Standard (-)-menthol possesses an all-equatorial conformation (1R, 2S, 5R) in its most stable chair form, creating a relatively flat, predictable steric face. In contrast, isomenthol possesses a concave structure due to the cis relationship between the methyl and isopropyl groups, forcing the ring into a conformation where the hydroxyl group environment is significantly more crowded.

Why Switch to Isomenthol?

-

Orthogonal Crystallization Behavior: If a racemic acid/menthol ester yields an oil, the isomenthol ester often yields a solid due to altered packing efficiency.

-

Chromatographic Selectivity (

): The distinct spatial arrangement often results in larger retention time differences (

Chemical Profile[1][2][3][4][5][6][7][8][9]

-

Stereochemistry:

-

Key Feature: C1-Methyl and C4-Isopropyl are cis; C3-Hydroxyl is cis to both.

-

Molecular Weight: 156.27 g/mol

Pre-requisite: Material Qualification

Commercial isomenthol is often a byproduct of menthol synthesis and may contain neomenthol or menthol impurities. Purity is critical for resolution efficiency.

Protocol: QC of Starting Material

-

Method: GC-FID or GC-MS.

-

Column: Chiral capillary column (e.g., CycloSil-B or equivalent

-cyclodextrin phase).[6] -

Conditions: Injector

, Oven -

Acceptance Criteria: Isomenthol purity

. If

Core Workflow: Resolution Protocol

Step 1: Derivatization (Esterification)

This step links the racemic acid substrate to the pure (+)-isomenthol auxiliary. We utilize a Steglich esterification to prevent racemization of the substrate acid.

Reagents:

-

Racemic Carboxylic Acid (1.0 equiv)

-

(+)-Isomenthol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the racemic acid and (+)-isomenthol in anhydrous DCM (

concentration relative to acid) under nitrogen atmosphere. -

Add DMAP.

-

Cool the solution to

in an ice bath. -

Add DCC portion-wise over 10 minutes. Note: A white precipitate (DCU) will form immediately.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate with

(to remove DMAP), saturated -

Dry over

and concentrate in vacuo to yield the crude mixture of diastereomeric esters (A-Iso and B-Iso).

Step 2: Separation of Diastereomers

Two pathways are available depending on the physical state of the crude ester.[1]

Pathway A: Fractional Crystallization (Preferred)

Ideal for large-scale resolution.

-

Dissolve crude ester in hot Hexane/Ethanol (9:1 v/v).

-

Allow to cool slowly to room temperature, then to

. -

Seed with pure crystal if available.

-

Filter the crystals (Diastereomer 1). The mother liquor contains Diastereomer 2.

-

Recrystallize Diastereomer 1 until constant melting point and optical rotation are achieved.

Pathway B: Preparative HPLC/Flash Chromatography

Ideal for oils or difficult-to-crystallize esters.

-

Stationary Phase: Standard Silica Gel (achiral). Note: The chirality is internal to the diastereomers, so chiral columns are not strictly necessary, though they can enhance separation.

-

Mobile Phase: Hexane/Ethyl Acetate gradient (typically 95:5 to 80:20).

-

Detection: UV (if substrate has chromophore) or RI (Refractive Index).

-

Collect fractions. Check purity via analytical HPLC.

Step 3: Hydrolytic Cleavage & Recovery

Recover the resolved acid and the isomenthol auxiliary.

Reagents:

-

Purified Diastereomer (Ester)

-

(

-

Methanol/Water (4:1)

Procedure:

-

Dissolve the ester in

. -

Add

and heat to reflux for 4–6 hours. Monitor via TLC for disappearance of ester. -

Cool and evaporate most of the methanol.

-

Extraction (Recovery of Auxiliary): Extract the aqueous residue with Diethyl Ether (

). The ether layer contains the recovered (+)-isomenthol . Dry and recycle. -

Isolation (Target Acid): Acidify the remaining aqueous phase to

with -

Extract with Ethyl Acetate (

). Dry and concentrate to yield the Resolved Chiral Acid .

Process Visualization (Workflow Diagram)[13]

Figure 1: Complete chiral resolution workflow using isomenthol as a recyclable auxiliary.

Data Summary: Isomenthol vs. Menthol

Use this table to confirm the identity of your auxiliary and understand the physical shifts expected in your derivatives.

| Property | (-)-Menthol | (+)-Isomenthol | Significance in Resolution |

| Configuration | Determines spatial "fit" of the ester. | ||

| C3-OH Orientation | Equatorial | Axial (crowded) | Isomenthol esters are sterically bulkier, altering crystal packing. |

| Melting Point | Higher MP of isomenthol often translates to higher MP derivatives. | ||

| Boiling Point | Useful for GC separation monitoring. | ||

| Optical Rotation | Distinct baseline for polarimetry checks. |

Troubleshooting & Optimization

-

Issue: No Crystallization.

-

Cause: Solvent system too polar or concentration too high.

-

Fix: Switch to a non-polar solvent (Pentane or Hexane) and lower the temperature to

. Scratch the flask wall to induce nucleation.

-

-

Issue: Low Yield in Esterification.

-

Cause: Steric hindrance of the axial hydroxyl group in isomenthol.

-

Fix: Increase reaction time to 24 hours or use a stronger acylating agent (Acid Chloride + Pyridine) instead of DCC coupling.

-

-

Issue: Racemization during Hydrolysis.

-

Cause: Harsh basic conditions on sensitive substrates (e.g.,

-aryl acids).[7] -

Fix: Switch to reductive cleavage (Lithium Aluminum Hydride) if the target is the alcohol, or use milder enzymatic hydrolysis (Lipase Candida antarctica).

-

References

-

BenchChem. (2025).[2][8] Application Notes and Protocols: Use of (+)-neo-Menthol as a Resolving Agent. Retrieved from 2

-

OpenStax. (2023). Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. Retrieved from 1

-

National Institutes of Health (PMC). (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Retrieved from 4

-

FooDB. (2025). Compound Summary: Isomenthol. Retrieved from 3

-

Agilent Technologies. (2011).[9] Separation of optical isomers of menthol. Retrieved from 9

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. foodb.ca [foodb.ca]

- 4. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]

- 7. DE2109456A1 - Resolution of menthol, neomenthol or isomenthol racemic mixtures - - by esterification with benzoic acid derivs - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]